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molecular formula C14H16N2O3S B8607906 3-Amino-2-benzyl-5-(hydroxymethyl)benzene-1-sulfonamide CAS No. 62273-27-2

3-Amino-2-benzyl-5-(hydroxymethyl)benzene-1-sulfonamide

Cat. No. B8607906
M. Wt: 292.36 g/mol
InChI Key: BKMPCDQBTCOLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04247550

Procedure details

To a stirred mixture of lithium aluminium hydride (12 g) and dry diethyl ether (350 ml), a solution of methyl 3-amino-4-benzyl-5-sulfamylbenzoate (30 g) in dry pyridine (300 ml) is dropwise added during 1-1.5 hours. After additional stirring for 3 hours, the mixture is cooled and ethyl acetate (25 ml) followed by water (50 ml) are very cautiously added dropwise. After stirring for a further 30 minutes, the solids are collected by filtration and dried in air. The filter cake is treated with hot 4 N hydrochloric acid (about 500 ml) to dissolve inorganic material. After cooling 3-amino-4-benzyl-5-sulfamylbenzyl alcohol is collected by filtration and dried in air. After recrystallization from aqueous ethanol it is obtained with a melting point of 159°-161° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16](OC)=[O:17].C(OCC)(=O)C>N1C=CC=CC=1.O>[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:16][OH:17] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After additional stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
ADDITION
Type
ADDITION
Details
are very cautiously added dropwise
STIRRING
Type
STIRRING
Details
After stirring for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air
ADDITION
Type
ADDITION
Details
The filter cake is treated with hot 4 N hydrochloric acid (about 500 ml)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic material
TEMPERATURE
Type
TEMPERATURE
Details
After cooling 3-amino-4-benzyl-5-sulfamylbenzyl alcohol
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
After recrystallization from aqueous ethanol it
CUSTOM
Type
CUSTOM
Details
is obtained with a melting point of 159°-161° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=C(CO)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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